molecular formula C7H2Cl2N2O2S B2726186 2,5-Dichloro-6-nitro-1,3-benzothiazole CAS No. 2241141-63-7

2,5-Dichloro-6-nitro-1,3-benzothiazole

Cat. No.: B2726186
CAS No.: 2241141-63-7
M. Wt: 249.07
InChI Key: HPQHNQVDYCHNSG-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C7H2Cl2N2O2S. It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms and a nitro group attached to the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-6-nitro-1,3-benzothiazole typically involves the nitration of 2,5-dichlorobenzothiazole. One common method includes the reaction of 2,5-dichlorobenzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-6-nitro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloro-6-nitrobenzothiazole: Similar structure but with one chlorine atom.

    2,5-Dichlorobenzothiazole: Lacks the nitro group.

    6-Nitrobenzothiazole: Lacks the chlorine atoms.

Uniqueness: 2,5-Dichloro-6-nitro-1,3-benzothiazole is unique due to the presence of both chlorine atoms and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

2,5-dichloro-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQHNQVDYCHNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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